molecular formula C15H19BF2N2O3 B8164630 2,2-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide

2,2-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B8164630
M. Wt: 324.13 g/mol
InChI Key: MCVLJLGRDCLSFN-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound that features a boronic acid derivative and a difluoro-substituted cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative and the cyclopropanecarboxamide group. One common approach is to first synthesize the boronic acid pinacol ester, which serves as a stable intermediate. This ester can then be reacted with the appropriate amine derivative under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic acids or borates.

  • Reduction: : The difluoro group can be reduced to form difluoromethyl groups.

  • Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Boronic acids or borates.

  • Reduction: : Difluoromethyl groups.

  • Substitution: : Various substituted pyridines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where boronic acid derivatives are effective.

  • Material Science: : The boronic acid group can be used in the development of materials with specific properties, such as sensors or catalysts.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The difluoro group can enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide: : This compound is structurally similar but features a benzenesulfonamide group instead of a cyclopropanecarboxamide group.

  • Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate: : This compound has a different ester group but shares the boronic acid derivative.

Properties

IUPAC Name

2,2-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BF2N2O3/c1-13(2)14(3,4)23-16(22-13)9-5-6-19-11(7-9)20-12(21)10-8-15(10,17)18/h5-7,10H,8H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVLJLGRDCLSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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